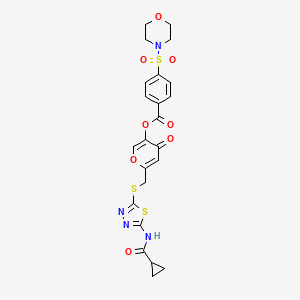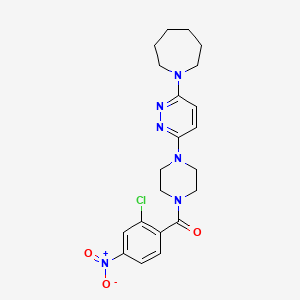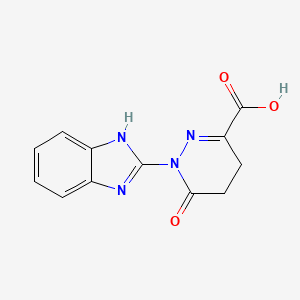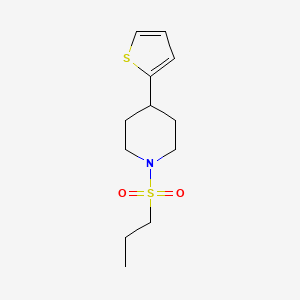![molecular formula C20H19F3N6O3 B2480934 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1286699-48-6](/img/structure/B2480934.png)
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions and the use of specific reagents to introduce various functional groups. For example, Kanagarajan et al. (2010) synthesized biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides and evaluated their antibacterial and antifungal activities. Kuznetsov et al. (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through condensation and subsequent reactions. These methods provide insights into the synthetic routes that could be applied to the compound of interest (Kanagarajan, Thanusu, & Gopalakrishnan, 2010) (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been determined through crystallographic studies. For instance, Subasri et al. (2016) described the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing a folded conformation stabilized by intramolecular hydrogen bonding. Such structural analyses are crucial for understanding the three-dimensional arrangement and potential interaction sites of the compound (Subasri et al., 2016).
Chemical Reactions and Properties
The compound's chemical reactivity and interactions can be inferred from related studies. For example, the synthesis and evaluation of bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide derivatives by Karade et al. (2014) provide insights into the reactivity of similar oxime-containing compounds against organophosphorus agents, highlighting the importance of the oxime moiety in chemical reactivity (Karade, Valiveti, Acharya, & Kaushik, 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be related to the compound's functional groups and overall molecular structure. Studies on similar compounds, such as those by Subasri et al., provide a basis for predicting the physical characteristics of the compound , based on its molecular framework and substituents (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for interactions with biological targets, can be extrapolated from related compounds. The antimicrobial activity study by Majithiya and Bheshdadia (2022) on pyrimidine-triazole derivatives synthesized from a similar molecular scaffold suggests that the compound of interest might also exhibit biological activity due to its structural similarity and functional groups (Majithiya & Bheshdadia, 2022).
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a range of derivatives starting from morpholine-containing molecules. For example, novel derivatives of pyrimidine-triazole have been synthesized for their antimicrobial activities, indicating the potential for creating new therapeutic agents (J.J. Majithiya & B. Bheshdadia, 2022). Additionally, synthesis techniques have been explored for creating pyrido[3,4-d]pyrimidines by condensation, showcasing the compound's utility in generating new chemical structures with potential pharmacological uses (A. Kuznetsov et al., 2007).
Biological Activities and Applications
The biological activities of synthesized compounds involving morpholine and pyrimidine structures have been extensively studied. For instance, 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were evaluated for their antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial agents (V. Kanagarajan et al., 2010). Another study focused on the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, further emphasizing the compound's versatility in generating bioactive molecules (A. Kuznetsov et al., 2007).
Structural Analysis and Characterization
Crystal structure analysis of derivatives provides insights into the molecular configurations and potential interactions with biological targets. Studies on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and similar compounds have contributed to understanding the structural basis of their biological activities (S. Subasri et al., 2017).
properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-2-13(8-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-4-6-32-7-5-28/h1-3,8,10,12H,4-7,9,11H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJRJBREUBPSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)


![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)

![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)
![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)
![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)